molecular formula C21H12O B12641387 12H-Indeno(1,2b)phenanthren-12-one CAS No. 86854-00-4

12H-Indeno(1,2b)phenanthren-12-one

Cat. No.: B12641387
CAS No.: 86854-00-4
M. Wt: 280.3 g/mol
InChI Key: TWYPWKPLRUIETK-UHFFFAOYSA-N
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Description

12H-Indeno(1,2b)phenanthren-12-one: is a polycyclic aromatic ketone with the molecular formula C21H12O This compound is characterized by its complex structure, which includes multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Indeno(1,2b)phenanthren-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of palladium-catalyzed coupling reactions, followed by cyclization and oxidation steps .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 12H-Indeno(1,2b)phenanthren-12-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol or other functional groups.

    Substitution: Aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 12H-Indeno(1,2b)phenanthren-12-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its polycyclic structure may interact with biological targets, offering possibilities for therapeutic applications.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 12H-Indeno(1,2b)phenanthren-12-one involves its interaction with molecular targets through its aromatic rings and ketone group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug development, the compound might bind to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

    12H-Indeno[1,2-b]phenanthrene: This compound shares a similar core structure but lacks the ketone group.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Fluorenone: Another polycyclic ketone with a different arrangement of aromatic rings.

Uniqueness: 12H-Indeno(1,2b)phenanthren-12-one is unique due to its specific arrangement of fused rings and the presence of a ketone group.

Properties

CAS No.

86854-00-4

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one

InChI

InChI=1S/C21H12O/c22-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)21/h1-12H

InChI Key

TWYPWKPLRUIETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C5=CC=CC=C54

Origin of Product

United States

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